molecular formula C23H23N5O3S B11247901 4-[1-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[1-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11247901
M. Wt: 449.5 g/mol
InChI Key: MWVVZNAJONNUJO-UHFFFAOYSA-N
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Description

4-[1-(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

The synthesis of 4-[1-(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the indole and triazole intermediates, followed by their coupling with the benzoxazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[1-(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include those with indole, triazole, and benzoxazine structures. Some examples are:

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[1-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C23H23N5O3S/c1-15(28-18-9-5-6-10-19(18)31-13-20(28)29)22-24-25-23(26(22)2)32-14-21(30)27-12-11-16-7-3-4-8-17(16)27/h3-10,15H,11-14H2,1-2H3

InChI Key

MWVVZNAJONNUJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)N2CCC3=CC=CC=C32)N4C(=O)COC5=CC=CC=C54

Origin of Product

United States

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